molecular formula C10H9ClN4 B3368456 6-chloro-N-(pyridin-3-ylmethyl)pyridazin-3-amine CAS No. 211555-75-8

6-chloro-N-(pyridin-3-ylmethyl)pyridazin-3-amine

Cat. No.: B3368456
CAS No.: 211555-75-8
M. Wt: 220.66 g/mol
InChI Key: BTCAKSHTZNVLKP-UHFFFAOYSA-N
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Description

6-chloro-N-(pyridin-3-ylmethyl)pyridazin-3-amine is a chemical compound with the molecular formula C10H9ClN4 and a molecular weight of 220.66 g/mol . This compound is characterized by the presence of a chloro group at the 6th position of the pyridazin-3-amine ring and a pyridin-3-ylmethyl substituent at the nitrogen atom. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 6-chloro-N-(pyridin-3-ylmethyl)pyridazin-3-amine involves several steps. One common method includes the reaction of 6-chloropyridazine with pyridin-3-ylmethylamine under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities. These methods often optimize reaction conditions, including temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

6-chloro-N-(pyridin-3-ylmethyl)pyridazin-3-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium hydride or potassium carbonate.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridazin-3-amines, while oxidation and reduction reactions produce oxidized or reduced derivatives, respectively .

Scientific Research Applications

6-chloro-N-(pyridin-3-ylmethyl)pyridazin-3-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-chloro-N-(pyridin-3-ylmethyl)pyridazin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

6-chloro-N-(pyridin-3-ylmethyl)pyridazin-3-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

6-chloro-N-(pyridin-3-ylmethyl)pyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN4/c11-9-3-4-10(15-14-9)13-7-8-2-1-5-12-6-8/h1-6H,7H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTCAKSHTZNVLKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC2=NN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80598359
Record name 6-Chloro-N-[(pyridin-3-yl)methyl]pyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80598359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211555-75-8
Record name 6-Chloro-N-[(pyridin-3-yl)methyl]pyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80598359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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